Cyhalofop-butyl

Catalog No.
S524766
CAS No.
122008-85-9
M.F
C20H20FNO4
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyhalofop-butyl

CAS Number

122008-85-9

Product Name

Cyhalofop-butyl

IUPAC Name

butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1

InChI Key

TYIYMOAHACZAMQ-CQSZACIVSA-N

SMILES

Array

solubility

Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol
Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7)

Synonyms

(2R)-2-(4-(4-cyano-2-fluorophenoxy)-phenoxy)propanic acid butylester, cyhalofop-butyl

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

The exact mass of the compound Cyhalofop-butyl is 357.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility (g/l at 20 °c): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanolsolubility in water (mg/l at 20 °c): 0.44 (unbuffered); 0.46 (ph 5); 0.44 (ph 7). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Cyhalofop-butyl is a highly selective, post-emergence aryloxyphenoxypropionate (APP) herbicide primarily procured for the control of gramineous weeds in rice cultivation. As an acetyl-CoA carboxylase (ACCase) inhibitor, it disrupts fatty acid biosynthesis in susceptible grasses. From a procurement standpoint, technical-grade cyhalofop-butyl (typically ≥95% purity) is valued for its specific physicochemical profile, including a LogP of 3.31 and high solubility in organic solvents, which makes it highly compatible with emulsifiable concentrate (EC) and oil-in-water emulsion (EW) formulations [1]. Unlike many broad-spectrum herbicides, its value proposition is heavily anchored in its exceptional crop safety margin for rice and its rapid environmental degradation profile, making it a critical active ingredient for compliant, high-performance agricultural formulations [2].

Substituting cyhalofop-butyl with other in-class ACCase inhibitors, such as fenoxaprop-p-ethyl or quizalofop-p-ethyl, fundamentally alters formulation requirements and crop safety profiles. Alternative APP herbicides typically exhibit high phytotoxicity to rice, necessitating the costly co-formulation of chemical safeners to prevent crop injury [1]. Furthermore, attempting to procure or formulate the active metabolite directly (cyhalofop acid) fails in practical applications; the free acid lacks the necessary lipophilicity for rapid cuticular penetration, resulting in poor foliar uptake and rainfastness [2]. Cyhalofop-butyl’s specific esterification provides the exact balance of formulation stability, rapid weed absorption, and species-specific metabolic hydrolysis required for targeted efficacy [3].

Biochemical Selectivity Margin in Rice vs. Target Grasses

Cyhalofop-butyl demonstrates an exceptional safety margin in rice compared to generic APP herbicides like fenoxaprop-p-ethyl. The basis for this selectivity is metabolic: susceptible grass weeds rapidly hydrolyze the butyl ester into the phytotoxic cyhalofop acid, with the acid comprising nearly 70% of the recovered compound within 0.5 hours of application [1]. In contrast, rice lacks the specific esterase functionality required for this rapid conversion, maintaining the phytotoxic acid at extremely low, non-lethal concentrations [2]. This inherent biochemical selectivity eliminates the procurement need for co-formulated safeners, a requirement when utilizing less selective alternatives.

Evidence DimensionMetabolic conversion to phytotoxic acid
Target Compound DataCyhalofop-butyl (>70% conversion to active acid in target weeds within 0.5 hours; minimal in rice)
Comparator Or BaselineFenoxaprop-p-ethyl (Requires chemical safeners to prevent rice phytotoxicity)
Quantified DifferenceInherent enzymatic selectivity in rice prevents phytotoxicity without external safeners.
ConditionsPost-emergence foliar application in rice vs. susceptible grass weeds.

Allows formulators to bypass the procurement and integration of chemical safeners, reducing bill-of-materials costs while ensuring zero phytotoxicity in rice paddies.

Rapid Soil Metabolism and Zero-Carryover Profile

A critical procurement metric for modern agrochemicals is their environmental persistence. Cyhalofop-butyl exhibits an exceptionally rapid degradation profile compared to persistent residual herbicides. Under aerobic soil conditions, the parent cyhalofop-butyl degrades with a half-life (DT50) of merely 3 to 11 hours, rapidly converting to cyhalofop acid, which itself degrades rapidly [1]. In contrast, alternative rice herbicides can persist in the soil for weeks or months, posing carryover risks to subsequent rotational crops.

Evidence DimensionAerobic soil metabolism half-life (DT50)
Target Compound DataCyhalofop-butyl (DT50 = 3 to 11 hours)
Comparator Or BaselineStandard persistent herbicides (DT50 = weeks to months)
Quantified DifferenceCyhalofop-butyl degrades orders of magnitude faster, preventing soil accumulation.
ConditionsAerobic soil metabolism assays.

Ensures regulatory compliance and allows for immediate crop rotation without the risk of soil carryover toxicity, a major selling point for end-use formulations.

Lipophilicity-Driven Formulation and Uptake Efficiency

The selection of the butyl ester form (cyhalofop-butyl) over the active acid form (cyhalofop acid) is driven by strict physicochemical requirements for formulation and field efficacy. Cyhalofop-butyl possesses a LogP of 3.31 and high solubility in organic solvents, making it highly processable for Emulsifiable Concentrate (EC) formulations [1]. This lipophilicity enables rapid penetration of the waxy leaf cuticle of target weeds, achieving rainfastness within 1-2 hours and up to 85% weed control even after simulated rainfall [2]. The free acid form, being highly polar, cannot efficiently penetrate epicuticular waxes, rendering it practically ineffective as a post-emergence foliar spray[3].

Evidence DimensionCuticular penetration and formulation solubility
Target Compound DataCyhalofop-butyl (LogP 3.31, rainfast in 1-2 hours)
Comparator Or BaselineCyhalofop acid (Polar, poor cuticular penetration)
Quantified DifferenceThe ester form achieves rapid cuticular penetration and >85% weed control post-rainfall, whereas the acid fails to penetrate.
ConditionsFoliar absorption and EC formulation processing.

Dictates the absolute necessity of procuring the esterified technical grade active ingredient to ensure compatibility with standard lipophilic solvent systems and guarantee field-level bioavailability.

High-Safety Rice Herbicide Formulations

Utilizing cyhalofop-butyl as the primary active ingredient in EC or EW formulations for direct-seeded and transplanted rice, capitalizing on its inherent metabolic selectivity to avoid the cost and complexity of chemical safeners [1].

Resistance Management Tank Mixes

Procuring cyhalofop-butyl for co-formulation with ALS inhibitors to control multi-resistant grass weeds (like Echinochloa crus-galli) that have developed resistance to quinclorac or bispyribac-sodium, leveraging its rapid uptake and distinct ACCase inhibition mechanism [2].

Short-Rotation Agricultural Programs

Deploying cyhalofop-butyl formulations in agricultural zones with strict environmental regulations or rapid crop rotation schedules, leveraging its extremely short soil half-life (3-11 hours) to eliminate carryover risks [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB]

Color/Form

White crystalline solid
Waxy off-white to buff colored solid (technical); clear amber liquid (end-use)

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

357.13763628 Da

Monoisotopic Mass

357.13763628 Da

Boiling Point

>270 °C (decomposes)

Flash Point

122 °C (closed cup) /from table/
255 °C (open cup) /from table/

Heavy Atom Count

26

Density

Specific gravity = 1.172 at 20 °C

LogP

3.31 (LogP)
log Kow = 3.31 at 25 °C

Odor

Faint almond odor (technical); mild aromatic odor (end-use)

Decomposition

At pH 1.2 or pH 9, decomposition is rapid.

Appearance

Solid powder

Melting Point

49.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18HGV9OC6G

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000004 [mmHg]
5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

122008-85-9

Absorption Distribution and Excretion

Male and female Fischer rats were dosed orally by gavage with alpha-14C-/cyhalofop-butyl/ (radiochemical purity: >97%) or beta-14C-/cyhalofop-butyl/ (radiochemical purity: > 97%). In Groups I and II, 5 animals/sex/dose were treated with 1 or 50 mg/kg of alpha-14C-/cyhalofop-butyl/ and urine and feces samples were collected (Group I) or blood samples (Group II) for 7 days. For Group III, bile was collected for 24 hours from 5 rats/sex/group which had been treated with either 1 mg/kg of alpha-14C-/cyhalofop-butyl/ or beta-14C-/cyhalofop-butyl/. In Group IV, 5 animals/sex/group/time point were treated with 1 or 50 mg/kg of alpha-14C-/cyhalofop-butyl/ and euthanized at 4 time points over a 7 day period for a tissue distribution study. The radiolabel was excreted predominately in the urine (86 to 94% of the administered dose) with nearly all of that amount collected in the first 24 hours post-dose. There was no apparent difference between sexes or in the dosing regimens. Peak blood levels for the 1 mg/kg treated animals were at 2 hours for the males and 0.5 hours for the females. For the 50 mg/kg treated animals, peak levels were at 4 hours for the males and at 2 hours at the females. In the bile duct cannulated animals, less of the administered dose was apparently absorbed. For the alpha-14C-/cyhalofop-butyl/ treated animals, 29 and 17% of the administered dose was recovered in the stomach contents of the males and females, respectively, at 24 hours postdosing. Otherwise, 27 and 36% was recovered in the urine and 24 and 18% was collected in the bile of the males and females, respectively. Similarly, for the beta-14C-/cyhalofop-butyl/ treated animals, 40 and 38% of the administered dose was recovered in the stomach contents, 21 and 37% in the urine and 12 to 17% in the bile of the males and females, respectively at 24 hours post-dose. The radiolabel was predominately distributed in the plasma, kidneys, liver and stomach with peak tissue levels noted at 2 hours for the males and 0.5 hours for the females in the 1 mg/kg group, and 4 hours for the males and 2 hours for the females in the 50 mg/kg group. The pharmacokinetic parameters were as follows: dose 1 mg/kg, Cmax, males, 1.23 to 1.30 ug eq./mL, females, 0.58 to 0.73 ug eq./mL, Tmax, males, 2 hours, females, 0.5 hours, half-life, males, 3.0 to 3.1 hours, females, 1.4 to 3.9 hours.
On the base of the studies conducted, the mean predicted human dermal absorption values for the concentrate and spray are 1.3% and 11%, while the maximum predicted dermal absorption values for the concentrate and spray are 1.5% and 14%, respectively.

Metabolism Metabolites

Rats, dogs, ruminants and poultry readily metabolise cyhalofop-butyl by hydrolysis to the acid. Depending on the animal, the acid may also break down to other metabolites. The acid and any additional degradates are then rapidly excreted. Residue levels of cyhalofop-butyl and its metabolites are low in milk, eggs and tissues.
Two male beagle dogs/group were dosed orally by gavage with 1 mg/kg of alpha-14C-/cyhalofop-butyl/ (radiochemical purity: >97%) mixed with unlabeled /cyhalofop-butyl/ (purity: 97%). ...The test material was hydrolyzed to n-butanol and /cyhalofop-butyl acid/, constituting 80% and 66% of the recovered radiolabel in the urine and feces, respectively, during the first 48 hours post-dose. In the feces, acid was further decarboxylated to form a diphenol (DP). This moiety constituted 13.2% of the recovered radiolabel. Treatment of the unidentified radiolabeled compounds with b-glucuronidase/arylsulfatase resulted in an increase of the acid and DP fractions with a corresponding decrease in these unidentified compounds.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Cyhalofop-butyl

Use Classification

Agrochemicals -> Pesticides

Stability Shelf Life

Stable at pH 4, hydrolysed slowly at pH 7.

Dates

Last modified: 08-15-2023
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2: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.
3: de B Pazini J, Pasini RA, Rakes M, de Armas FS, Seidel EJ, da S Martins JF, Grützmacher AD. Toxicity of Pesticide Tank Mixtures from Rice Crops Against Telenomus podisi Ashmead (Hymenoptera: Platygastridae). Neotrop Entomol. 2017 Aug;46(4):461-470. doi: 10.1007/s13744-017-0483-5. Epub 2017 Feb 14. PubMed PMID: 28197851.
4: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.
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6: Cao F, Liu X, Wang C, Zheng M, Li X, Qiu L. Acute and short-term developmental toxicity of cyhalofop-butyl to zebrafish (Danio rerio). Environ Sci Pollut Res Int. 2016 May;23(10):10080-9. doi: 10.1007/s11356-016-6236-x. Epub 2016 Feb 12. PubMed PMID: 26867686.
7: Hongming L, Xu L, Zhaojian G, Fan Y, Dingbin C, Jianchun Z, Jianhong X, Shunpeng L, Qing H. Isolation of an aryloxyphenoxy propanoate (AOPP) herbicide-degrading strain Rhodococcus ruber JPL-2 and the cloning of a novel carboxylesterase gene (feh). Braz J Microbiol. 2015 Jun 1;46(2):425-32. doi: 10.1590/S1517-838246220140208. eCollection 2015 Jun. PubMed PMID: 26273257; PubMed Central PMCID: PMC4507534.
8: Iwakami S, Hashimoto M, Matsushima K, Watanabe H, Hamamura K, Uchino A. Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice. Pestic Biochem Physiol. 2015 Mar;119:1-8. doi: 10.1016/j.pestbp.2015.02.007. Epub 2015 Feb 25. PubMed PMID: 25868810.
9: Zhu L, Mu X, Wang K, Chai T, Yang Y, Qiu L, Wang C. Cyhalofop-butyl has the potential to induce developmental toxicity, oxidative stress and apoptosis in early life stage of zebrafish (Danio rerio). Environ Pollut. 2015 Aug;203:40-9. doi: 10.1016/j.envpol.2015.03.044. Epub 2015 Apr 8. PubMed PMID: 25863881.
10: Xu H, Zhu X, Wang H, Li J, Dong L. Mechanism of resistance to fenoxaprop in Japanese foxtail (Alopecurus japonicus) from China. Pestic Biochem Physiol. 2013 Sep;107(1):25-31. doi: 10.1016/j.pestbp.2013.04.008. Epub 2013 Apr 28. PubMed PMID: 25149231.
11: Wu J, Wang K, Zhang Y, Zhang H. Determination and study on dissipation and residue determination of cyhalofop-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem. Environ Monit Assess. 2014 Oct;186(10):6959-67. doi: 10.1007/s10661-014-3902-7. Epub 2014 Jul 11. PubMed PMID: 25007772.
12: Sondhia S, Khare RR. Soil adsorption studies of a rice herbicide, cyhalofop-butyl, in two texturally different soils of India. Environ Monit Assess. 2014 Oct;186(10):5969-76. doi: 10.1007/s10661-014-3832-4. Epub 2014 May 30. PubMed PMID: 24875347.
13: Khare RR, Sondhia S. Cyhalofop-p-butyl mobility and distribution of residues in soil at various depths. J Environ Sci Health B. 2014;49(6):391-9. doi: 10.1080/03601234.2014.894762. PubMed PMID: 24762176.
14: Santín-Montanyá MI, Jiménez J, Ocaña L, Sánchez FJ. Effects of sprout cutting plus systemic herbicide application on the initial growth of giant reed. J Environ Sci Health B. 2013;48(4):285-90. doi: 10.1080/03601234.2013.743784. PubMed PMID: 23374047.
15: Li S, Gao P, Zhang J, Li Y, Peng B, Gao H, Zhou W. Sequential dispersive liquid-liquid microextraction for the determination of aryloxyphenoxy-propionate herbicides in water. J Sep Sci. 2012 Dec;35(23):3389-95. doi: 10.1002/jssc.201200640. Epub 2012 Oct 30. PubMed PMID: 23109344.
16: Kumar B, Sharma R, Singh SB. Evaluation of harvest residues of Cyhalofop-butyl in paddy soil. Bull Environ Contam Toxicol. 2012 Aug;89(2):344-7. doi: 10.1007/s00128-012-0701-0. Epub 2012 Jun 24. PubMed PMID: 22729719.
17: Imache AE, Dousset S, Satrallah A, Dahchour A. Effects of sewage sludge amendments on pesticide sorption and leaching through undisturbed Mediterranean soils. J Environ Sci Health B. 2012;47(3):161-7. doi: 10.1080/03601234.2012.632260. PubMed PMID: 22375587.
18: Zhu G, Yao R, Zhu H, Wang H. Novel and highly effective chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate based on lipase mediated transesterification. Biotechnol Lett. 2012 Apr;34(4):709-15. doi: 10.1007/s10529-011-0820-4. Epub 2011 Dec 21. PubMed PMID: 22187074.
19: Hou Y, Tao J, Shen W, Liu J, Li J, Li Y, Cao H, Cui Z. Isolation of the fenoxaprop-ethyl (FE)-degrading bacterium Rhodococcus sp. T1, and cloning of FE hydrolase gene feh. FEMS Microbiol Lett. 2011 Oct;323(2):196-203. doi: 10.1111/j.1574-6968.2011.02376.x. Epub 2011 Sep 1. PubMed PMID: 22092720.
20: Nie ZJ, Hang BJ, Cai S, Xie XT, He J, Li SP. Degradation of cyhalofop-butyl (CyB) by Pseudomonas azotoformans strain QDZ-1 and cloning of a novel gene encoding CyB-hydrolyzing esterase. J Agric Food Chem. 2011 Jun 8;59(11):6040-6. doi: 10.1021/jf200397t. Epub 2011 May 16. PubMed PMID: 21534595.

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